Deximafen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42116-77-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C11H13N3/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
VVLJQSJNPKNTAT-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
53361-26-5 59198-18-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deximafen; R 25540; R-25540; R25540; |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of Deximafen
Systematic Naming and Synonyms for Deximafen
This compound is known by several chemical names and synonyms. Its IUPAC name is 5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. nih.gov It is also referred to by its CAS Registry Number, 42116-77-8. medkoo.com The monohydrochloride salt of this compound is commonly known as Imafen hydrochloride. nih.gov Synonyms associated with this compound and its hydrochloride salt include R 25540 and R-25540. medkoo.com
Here is a table summarizing key names and identifiers:
| Type of Name/Identifier | Name/Identifier |
| IUPAC Name | 5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole nih.gov |
| CAS Registry Number (Free Base) | 42116-77-8 medkoo.com |
| CAS Registry Number (HCl Salt) | 53361-24-3 iiab.me, 53361-29-8 nih.gov |
| USAN | Imafen hydrochloride nih.gov |
| Synonyms | R 25540 medkoo.com, R-25540 medkoo.com, Imafen HCl nih.gov |
| PubChem CID (Free Base) | 163316 nih.gov |
| PubChem CID (HCl Salt) | 163315 nih.gov |
Isomeric Forms and Stereochemical Characterization
This compound is a chiral molecule, meaning it is not superimposable on its mirror image. ardena.com This chirality arises from a stereocenter within its structure. nih.gov As a result, this compound can exist in different stereoisomeric forms, specifically enantiomers. ontosight.ai Enantiomers are mirror-image isomers that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. ardena.com While enantiomers share many physical and chemical properties, they can exhibit distinct behaviors in chiral environments, such as biological systems. ardena.com
The (+)-Isomer: this compound
The (+)-isomer of the compound is specifically referred to as this compound. nih.govncats.iocas.org This designation indicates that this enantiomer rotates plane-polarized light in a dextrorotatory (+) direction. nih.gov The systematic name for the (+)-isomer as a monohydrochloride salt is (+)-2,3,5,6-tetrahydro-3-phenyl-1H-imidazo[1,2-a]imidazole, monohydrochloride. nih.gov this compound, as the (+)-isomer, has been identified as the active form in some contexts. ncats.io
The (-)-Isomer and Related Compounds: Imafen
The (-)-isomer, which is the enantiomer of this compound, is associated with the name Imafen. iiab.meontosight.ai This isomer rotates plane-polarized light in a levorotatory (-) direction. innovareacademics.in Imafen hydrochloride refers to the monohydrochloride salt of this compound, which can exist as both the (+)- and (-)-isomers, as well as the racemic mixture. ontosight.ai Research indicates that the two enantiomeric forms, (+)- and (-)-Imafen hydrochloride, possess distinct chemical and pharmacological properties. ontosight.ai
Racemic Forms and their Research Implications
A racemic form or racemic mixture of this compound consists of an equal mixture of the (+)-isomer (this compound) and the (-)-isomer (Imafen). innovareacademics.inirjmets.com Racemic mixtures are optically inactive because the equal and opposite rotation of plane-polarized light by each enantiomer cancels out. irjmets.com Historically, many chiral drugs were developed and administered as racemic mixtures due to challenges in separating enantiomers. ardena.com However, the distinct pharmacological profiles of individual enantiomers have led to a greater focus on developing single-enantiomer drugs. ardena.cominnovareacademics.in
Synthetic Methodologies for Deximafen and Its Analogs
Chemical Synthesis Pathways
Chemical synthesis pathways involve a series of reactions to construct the target molecule from simpler starting materials. Designing such pathways requires careful consideration of functional group transformations and carbon-carbon bond formation masterorganicchemistry.com. Multi-step synthesis is a fundamental approach in organic chemistry to convert simple molecules into more complex ones libretexts.orgyoutube.com.
Multi-step synthesis routes are necessary for constructing intricate molecular architectures. These routes involve sequential reactions, where the product of one step becomes the reactant for the next libretexts.orgyoutube.com. Common strategies involve building the carbon skeleton and introducing or transforming functional groups at specific positions masterorganicchemistry.com. While the outline mentions phenylethanolamine and nitramine condensation as potential examples of reactions used in multi-step routes, specific details on how these reactions, or any others, are applied in the synthesis of Deximafen were not found in the provided information.
In a multi-step synthesis, key reaction intermediates are compounds formed during the synthesis pathway that are not the final product but are crucial for subsequent steps. Identifying and isolating or characterizing these intermediates is often necessary to confirm the reaction is proceeding as expected. Optimized conditions for each reaction step are determined to maximize yield, purity, and reaction rate while minimizing unwanted side products. These conditions can include factors such as temperature, pressure, solvent, reaction time, and the specific reagents and catalysts used. Specific details regarding key reaction intermediates and optimized conditions in the synthesis of this compound were not available in the provided search results.
This compound is noted as having optical activity, indicated by the "(+)" designation nih.govncats.io, suggesting it is a chiral compound and exists as specific stereoisomers. Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others organic-chemistry.orgyoutube.com. When a synthesis yields a racemic mixture (a 50:50 mixture of enantiomers), chiral resolution techniques are employed to separate the individual enantiomers libretexts.orglibretexts.orgwikipedia.org.
One common method for chiral resolution involves the formation of diastereomeric salts by reacting a racemic mixture of a chiral acid or base with an enantiomerically pure chiral resolving agent libretexts.orglibretexts.orgwikipedia.org. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation, often through crystallization libretexts.orglibretexts.orgwikipedia.org. (+)-Tartaric acid is a well-known chiral acid frequently used as a resolving agent for racemic bases libretexts.orglibretexts.orgwikipedia.orglibretexts.org. This technique involves forming diastereomeric salts between the racemic base and the chiral tartaric acid, separating the salts based on their different solubilities, and then regenerating the pure enantiomers of the base libretexts.orglibretexts.orgwikipedia.org. While (+)-tartaric acid is a common resolving agent libretexts.orglibretexts.orgwikipedia.orglibretexts.orggoogle.comgoogle.com, specific details on the stereoselective synthesis or chiral resolution of this compound using (+)-tartaric acid or other methods were not found in the provided search results.
Development of Structurally Related Analogs through Synthetic Modification
The development of structurally related analogs involves modifying the chemical structure of a lead compound, like this compound, through various synthetic transformations. These modifications can include altering substituents, changing the core ring system, or modifying linker regions to explore the relationship between chemical structure and properties. This process often requires designing specific synthetic routes to access the desired structural variations. Information on the specific development of structurally related analogs of this compound through synthetic modification was not detailed in the provided search results.
Purification and Characterization Techniques in Synthetic Studies
Synthesized compounds, including intermediates and final products, require purification to remove impurities and by-products from the reaction mixture. Common purification techniques in organic synthesis include crystallization libretexts.orglibretexts.orgwikipedia.orgmdpi.com, filtration google.comgoogle.com, extraction google.com, and various chromatographic methods google.com. For example, a purification method for a different compound involved concentration, dissolution, complex formation, filtration, washing, drying, and refining steps google.com. Lyophilization is another process that can be used for drying materials google.com.
Characterization techniques are used to confirm the identity, purity, and structure of the synthesized compounds. These techniques can include determining physical properties such as melting point, and spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy google.com. While these are standard techniques in synthetic chemistry, specific details on the purification and characterization techniques applied to this compound in synthetic studies were not available in the provided search results.
Pharmacological Investigations of Deximafen at the Molecular and Cellular Level
Molecular Interactions and Receptor Antagonism
Studies into the molecular interactions of Deximafen have primarily characterized its activity as an antagonist against the pharmacological effects induced by reserpine (B192253) and tetrabenazine (B1681281). This compound has been reported to be a potent antagonist of both reserpine and tetrabenazine, noted for having limited intrinsic activity on its own epdf.pub.
Antagonistic Activity against Reserpine-Induced Pharmacological Effects
Reserpine is known to exert its pharmacological effects by inhibiting the vesicular monoamine transporter (VMAT), specifically VMAT2 in neurons. This inhibition prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles. Consequently, these neurotransmitters are depleted from nerve terminals, leading to decreased sympathetic tone and other central nervous system effects drugbank.compatsnap.comwikipedia.org. This compound has been reported to act as a potent antagonist against the effects induced by reserpine epdf.pub.
Antagonistic Activity against Tetrabenazine-Induced Pharmacological Effects
Similar to reserpine, tetrabenazine also affects monoamine transporters peter-lehmann-publishing.com. This compound has also demonstrated antagonistic activity against the pharmacological effects induced by tetrabenazine epdf.pub. This suggests that this compound may interact with pathways or receptors modulated by compounds that interfere with monoamine storage or function.
Comparative Pharmacological Potency Assessments
Comparative studies have assessed the pharmacological potency of this compound, particularly in its ability to reverse reserpine-induced effects and in comparison to established therapeutic agents.
Relative Potency in Reversing Reserpine-Induced Ptosis
Reserpine administration is known to induce ptosis ( drooping eyelids) in animal models, a pharmacological effect often used to assess the activity of compounds that influence monoaminergic systems nih.govnih.gov. This compound has been reported to be potent in reversing reserpine-induced ptosis epdf.pubscribd.com.
Comparisons with Established Agents (e.g., imipramine (B1671792), amitriptyline)
Based on the available information, a qualitative comparison of reported potencies can be summarized:
| Compound | Activity | Comparison to Imipramine (in reversing tetrabenazine ptosis) |
| This compound | Reserpine and Tetrabenazine Antagonist | Greater potency |
| Imipramine | Antidepressant, NE uptake inhibitor | Less potency (in reversing tetrabenazine ptosis) |
| Amitriptyline | Antidepressant, NE uptake inhibitor | Not directly compared to this compound in the context found |
In Vitro and Ex Vivo Pharmacological Model Systems for Mechanism Elucidation
In vitro and ex vivo pharmacological model systems are valuable tools for elucidating the mechanisms of drug action at the molecular and cellular levels google.comgu.seucsf.eduresearchgate.netjustia.comgoogle.comnih.gov. These models allow for controlled studies of drug-receptor interactions, cellular signaling pathways, and the effects of compounds on isolated tissues or cells. While the general utility of such models in pharmacology is well-established, specific details regarding the application of in vitro or ex vivo systems to fully elucidate the mechanism of action of this compound were not found in the provided search results. Research into this compound's molecular and cellular targets would likely benefit from such approaches to precisely define its interactions and the downstream effects that lead to its observed antagonistic activities.
Advanced Pharmaceutical Engineering Applications and Formulation Research Involving Deximafen
Research into Innovative Drug Delivery Systems
Innovative drug delivery systems aim to control the rate, time, and location of drug release in the body, potentially improving efficacy and patient convenience. Research involving Deximafen in this area explores various advanced techniques.
Transdermal Permeation Enhancement Strategies
Transdermal drug delivery, the administration of a drug through the skin, offers advantages such as avoiding first-pass metabolism and providing sustained release. However, the stratum corneum, the outermost layer of the skin, acts as a significant barrier to drug permeation nih.govresearchgate.net. Strategies to enhance transdermal permeation involve altering the physicochemical properties of the stratum corneum, changing its hydration, or modifying the structure of lipids and proteins in the intercellular channels tandfonline.com. Chemical enhancers, for instance, can disrupt the lipid bilayer packing of the stratum corneum nih.gov. Physical methods like iontophoresis, which uses electrical impulses, can also enhance the permeation of ionized drugs through the skin tandfonline.com. While general strategies for transdermal permeation enhancement are well-documented, specific research detailing the application of these strategies directly to this compound was not extensively found in the provided search results. However, the principle remains that such techniques could potentially be applied to improve the transdermal delivery of compounds like this compound by increasing skin permeability nih.govresearchgate.netstechnolock.commdpi.com.
Design and Evaluation of Sustained and Controlled Release Systems
Sustained release (SR) and controlled release (CR) systems are designed to deliver a drug over an extended period, maintaining therapeutic levels and potentially reducing dosing frequency humanjournals.comslideshare.netlongdom.org. Sustained release typically provides medication over an extended time, often following first-order kinetics, while controlled release aims for a predetermined rate of release, ideally following zero-order kinetics to maintain constant drug levels humanjournals.comslideshare.netoakwoodlabs.commdpi.com. These systems can involve various mechanisms, including dissolution control using matrices or encapsulation, or diffusion control using reservoir or matrix devices slideshare.netslideshare.net. Polymers are often used in coatings to control the drug release rate slideshare.net. The design and evaluation of such systems for compounds like this compound would involve assessing the drug's properties and selecting appropriate formulation strategies to achieve the desired release profile humanjournals.combspublications.netprimescholars.com. While the search results discuss SR/CR systems in general and mention this compound in the context of a patent related to nanochannel devices justia.comepo.org, specific detailed research on the design and evaluation of traditional sustained or controlled release systems solely for this compound was not prominently featured.
Integration within Nanochanneled Device Technologies for Therapeutic Agent Delivery
Nanochanneled device technologies represent a sophisticated approach to controlled drug delivery, particularly for implantable systems nih.govnasa.gov. These devices utilize nanochannels, defined as channels with at least one dimension less than 200 nm, to precisely control the release rate of therapeutic agents epo.org. The dimensions of the nanochannels can be precisely controlled using microfabrication technologies, allowing for a predictable and constant release rate over an extended period nasa.gov. These devices can be designed to achieve zero-order release kinetics, where the drug concentration in the bloodstream remains constant justia.comepo.orgnasa.gov. Research indicates that this compound has been listed in patents related to nanochanneled devices and associated methods for the controlled delivery of therapeutic agents justia.comepo.orgnasa.gov. These devices can be used for various applications, including the delivery of small drug molecules nih.govnasa.gov. The integration of this compound within such technologies suggests potential for its precise and sustained delivery, controlled by the physical dimensions and properties of the nanochannels nasa.govgoogle.com.
Formulation Chemistry Development for Enhanced Properties
Formulation chemistry plays a crucial role in optimizing the properties of a drug, such as its palatability, stability, and dissolution characteristics. Research involving this compound includes development in specific formulation types.
Chewable Composition Formulations
Chewable tablets are a popular oral dosage form, particularly beneficial for patients who have difficulty swallowing conventional tablets vicihealthsciences.compharmtech.comresearchgate.net. These formulations are designed to be chewed before swallowing, requiring careful consideration of taste, texture, and mouthfeel vicihealthsciences.compharmtech.comresearchgate.netspipharma.com. Taste masking is often necessary for active pharmaceutical ingredients (APIs) with unpleasant tastes, utilizing sweeteners, flavoring agents, and other techniques vicihealthsciences.compharmtech.comresearchgate.net. Excipients such as binders, fillers, and disintegrants are crucial for the physical integrity and breakdown of the tablet vicihealthsciences.compharmtech.comresearchgate.netscielo.br. Research into chewable compositions involving this compound would focus on developing a palatable and stable formulation that ensures appropriate drug release upon chewing vicihealthsciences.comkuey.net. While general principles of chewable tablet formulation are well-established, specific details regarding chewable compositions solely for this compound were not extensively detailed in the provided search results, though the compound is mentioned in a patent for a chewable composition google.com. This patent describes a chewable composition that may include a pharmaceutically active ingredient, along with various excipients like polyethylene (B3416737) glycol, flavors, and starch-based fillers google.com.
Ionic Liquid Compositions for Modulating Compound Characteristics
Ionic liquids (ILs), salts that are liquid at or below 100°C, have gained interest in pharmaceutical formulations due to their unique properties, such as high solvation power, thermal stability, and low volatility nih.govua.ptmdpi.comtcichemicals.comalkafeel.edu.iq. ILs can be used to enhance drug solubility, permeability, and stability, and can also influence drug delivery nih.govua.ptmdpi.comresearchgate.netfrontiersin.org. Their tunable properties, achieved by combining various cations and anions, allow for the design of "designer solvents" tailored for specific pharmaceutical applications nih.govua.ptmdpi.comtcichemicals.comalkafeel.edu.iqresearchgate.netui.ac.id. ILs can potentially address challenges such as polymorphism, limited solubility, and poor bioavailability of crystalline drugs mdpi.comresearchgate.net. Research involving this compound in ionic liquid compositions explores the potential of ILs to modulate the compound's characteristics, potentially improving its formulation and delivery nih.govua.ptmdpi.comresearchgate.netfrontiersin.org. This compound has been listed in a patent related to multi-functional ionic liquid compositions containing active pharmaceutical components, suggesting its potential use in such systems to overcome formulation challenges and control release rate google.com.
Prodrug Strategies and Bioconjugation Approaches
Prodrug strategies and bioconjugation approaches are significant areas within advanced pharmaceutical engineering aimed at optimizing the properties and delivery of therapeutic agents. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical transformation in vivo to release the active compound eurekalert.org, justia.com, mdpi.com. This approach can be employed to overcome various pharmaceutical and pharmacokinetic limitations of the parent drug googleapis.com, justia.com. Bioconjugation involves the covalent attachment of a therapeutic agent to a biomolecule or other material, often to achieve targeted delivery or improve pharmacokinetic properties googleapis.com, iptsalipur.org, researchgate.net, google.com.
While this compound has been identified as an antidepressant drug nih.gov, and its chemical structure and PubChem CID are available nih.gov, google.com, nih.gov, googleapis.com, specific research detailing the design, synthesis, and evaluation of prodrugs or bioconjugates of this compound for improved pharmacokinetic profiles or targeted delivery, including for enhanced blood-brain barrier penetration, was not found in the conducted searches.
Exploration of Prodrugs for Improved Pharmacokinetic Profiles
The general principle behind exploring prodrugs for improved pharmacokinetic profiles involves chemically modifying the parent drug to enhance properties such as solubility, stability, absorption, and bioavailability googleapis.com, eurekalert.org, justia.com, mdpi.com, medicalnewstoday.com. By masking undesirable characteristics of the parent drug, prodrugs can lead to improved absorption, reduced pre-systemic metabolism, and potentially a more favorable concentration-time profile in the body googleapis.com, justia.com. This can result in more consistent therapeutic levels and potentially reduced dosing frequency justia.com. Common strategies involve the formation of labile linkages, such as esters or amides, which are cleaved in vivo to regenerate the active drug mdpi.com, medicalnewstoday.com.
Despite the general applicability of these strategies in pharmaceutical development, specific studies detailing the exploration or development of prodrugs for this compound to improve its pharmacokinetic profile were not found in the analyzed search results.
Bioconjugation for Targeted Delivery, including Blood-Brain Barrier Penetration Enhancement
Bioconjugation approaches aim to selectively deliver therapeutic agents to specific cells, tissues, or organs, thereby increasing efficacy and reducing off-target effects and toxicity googleapis.com, iptsalipur.org, mdpi.com, researchgate.net. This is particularly relevant for drugs targeting the central nervous system, where the blood-brain barrier (BBB) presents a significant obstacle to drug delivery wikipedia.org, wikipedia.org, nih.gov. Strategies for enhancing BBB penetration through targeted delivery include the use of various carriers such as antibodies, peptides, or nanoparticles conjugated to the therapeutic agent wikipedia.org, nih.gov. These carriers can facilitate transport across the BBB via mechanisms such as receptor-mediated transcytosis or by modulating barrier permeability wikipedia.org,,.
Emerging Research Directions and Future Perspectives on Deximafen
Identification of Novel Molecular Targets and Pathways
The initial discovery and characterization of a lead compound like Deximafen often focuses on a primary molecular target. However, comprehensive understanding of its full therapeutic potential and potential side effects requires a broader investigation into its interactions with other biological molecules. Emerging research is geared towards identifying a wider range of molecular targets and the biological pathways they modulate.
Advanced screening techniques are pivotal in this exploratory phase. High-throughput screening (HTS) of diverse kinase panels, for instance, could reveal unexpected inhibitory activities of this compound against kinases involved in oncogenic signaling or inflammatory pathways. Similarly, proteomic approaches such as chemical proteomics can identify direct binding partners of this compound in a cellular context, providing an unbiased view of its interactome.
Furthermore, phenotypic screening, where the compound's effect is observed on whole cells or organisms without a preconceived target, can uncover novel activities. If this compound shows efficacy in a cellular model of fibrosis, for example, subsequent target deconvolution efforts using genetic (e.g., CRISPR-Cas9 screening) or proteomic methods would be employed to identify the responsible molecular target. The integration of these findings with systems biology and pathway analysis would then allow researchers to map the broader biological impact of this compound, potentially identifying novel therapeutic indications or synergistic combination strategies.
Table 1: Hypothetical Novel Molecular Targets for this compound
| Target Class | Specific Target Example | Associated Pathway | Potential Therapeutic Area |
| Kinase | Serine/Threonine Kinase X (STKX) | PI3K/Akt/mTOR signaling | Oncology |
| Epigenetic Modifier | Histone Deacetylase 6 (HDAC6) | Tubulin acetylation, protein folding | Neurodegenerative Diseases |
| Ion Channel | Voltage-gated sodium channel Nav1.7 | Pain signaling | Analgesia |
| G-protein coupled receptor (GPCR) | Orphan Receptor GPRC5A | Cellular proliferation and differentiation | Oncology |
Rational Design of Next-Generation Analogs Based on Structure-Activity Relationships
Once the primary and secondary targets of this compound are identified, the next logical step is the rational design of next-generation analogs with improved properties. This process is heavily reliant on a deep understanding of the structure-activity relationships (SAR). The goal is to develop new chemical entities with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
Medicinal chemists would systematically modify the core scaffold of this compound to probe the chemical space around the molecule. For example, modifications to a phenyl ring might explore whether electron-withdrawing or electron-donating groups enhance binding affinity to the target protein. The substitution of a flexible alkyl chain with a more rigid cyclic structure could improve selectivity by locking the molecule into a bioactive conformation.
These newly synthesized analogs would be evaluated in a suite of in vitro assays to determine their potency against the intended target(s) and their selectivity against a panel of off-targets. This iterative cycle of design, synthesis, and testing generates crucial SAR data, which guides the subsequent round of molecular modifications. The ultimate aim is to identify a clinical candidate that retains the therapeutic benefits of this compound while minimizing potential liabilities.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
| Compound ID | Modification on this compound Scaffold | Target Potency (IC50, nM) | Selectivity vs. Off-target Y (fold) |
| This compound | Parent molecule | 50 | 10 |
| DEX-002 | Addition of a methyl group at R1 | 25 | 20 |
| DEX-003 | Replacement of phenyl ring with pyridine | 150 | 5 |
| DEX-004 | Cyclization of the alkyl chain | 40 | 100 |
Application of Advanced Computational and Theoretical Chemistry Methodologies
Advanced computational and theoretical chemistry methodologies are indispensable in modern drug discovery for accelerating the design-test-analyze cycle and reducing costs. eurofinsdiscovery.com These methods provide insights into molecular interactions that are often difficult to obtain through experimental techniques alone. diphyx.com
For a compound like this compound, molecular docking simulations could be used to predict the binding poses of its analogs within the active site of a target protein. nih.gov These simulations can help prioritize which analogs to synthesize, focusing on those predicted to have the most favorable interactions. Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound and its analogs bind to their targets, revealing the role of protein flexibility and water molecules in the binding process.
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the this compound analogs with their biological activity. These models, once validated, can be used to predict the potency of virtual compounds before they are synthesized. Machine learning and artificial intelligence are also being increasingly used to build more sophisticated predictive models for compound activity and properties. eurofinsdiscovery.com
Table 3: Simulated Properties of this compound and Lead Analog DEX-004
| Property | This compound (Calculated) | DEX-004 (Calculated) | Computational Method |
| Binding Affinity to Target (kcal/mol) | -8.5 | -10.2 | Molecular Docking |
| Aqueous Solubility (logS) | -3.2 | -2.8 | QSAR Model |
| Membrane Permeability (logP) | 2.5 | 2.1 | MD Simulation |
| Number of Hydrogen Bond Donors/Acceptors | 2/4 | 2/5 | Molecular Modeling Software |
Integration into Polypharmacology and Multi-Target Therapeutic Research
The traditional "one drug, one target" paradigm has been challenged by the complexity of many diseases, which often involve multiple redundant or interacting pathways. nih.govmdpi.com Polypharmacology, the concept of designing drugs to interact with multiple targets, has emerged as a promising strategy to enhance therapeutic efficacy and overcome drug resistance. dovepress.comnih.gov
If research reveals that this compound and its analogs act on multiple, therapeutically relevant targets, this would open up avenues for its integration into polypharmacology research. mdpi.com For example, a this compound analog that inhibits both a key kinase in a cancer cell proliferation pathway and a protein involved in angiogenesis could offer a dual-pronged attack on tumors.
The rational design of such multi-target agents is a significant challenge, as it requires balancing the activity at each target within a single molecule. researchgate.net Computational approaches can be instrumental in designing these compounds by predicting their binding to multiple targets simultaneously. nih.gov The development of multi-target drugs based on the this compound scaffold could lead to more effective therapies for complex diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. dovepress.comnih.gov
Q & A
Q. What computational models predict this compound’s resistance mechanisms in long-term therapy?
- Methodological Answer : Develop machine learning algorithms trained on mutational data from resistant cell lines. Validate predictions using in vitro resistance induction assays (e.g., chronic low-dose exposure). Cross-reference findings with clinical relapse cases to prioritize actionable mutations .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise, triangulate findings via orthogonal assays (e.g., ELISA vs. flow cytometry) and re-analyze raw datasets for outliers or batch effects .
- Experimental Validation : For novel hypotheses, use CRISPR-edited models or patient-derived xenografts (PDXs) to confirm causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
